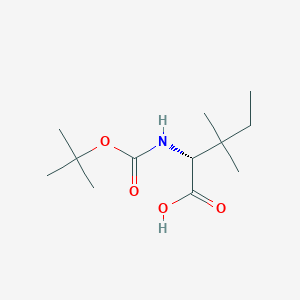

Boc-D-a-tert-amylglycine

Description

Contextualization of Unnatural Amino Acids as Key Synthons in Modern Organic Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids found in nature. These can be either naturally occurring compounds that are not involved in protein synthesis or chemically synthesized molecules. scispace.comsigmaaldrich.com The significance of UAAs in modern organic chemistry and drug discovery is immense. scispace.com They serve as versatile building blocks and molecular scaffolds for creating combinatorial libraries, which are essential for identifying new drug candidates. scispace.comsigmaaldrich.com

The introduction of UAAs into peptides and proteins can significantly alter their properties. enamine.netrsc.org By incorporating UAAs with diverse side chains and stereochemistry, researchers can enhance the stability, selectivity, and biological activity of molecules. highfine.com These modifications can lead to improved therapeutic potential, such as increased resistance to enzymatic degradation, better tissue distribution, and enhanced binding to biological targets. sigmaaldrich.com For instance, the introduction of fluorinated amino acids can aid in studying protein structure and conformation, while other modifications can boost the catalytic activity of enzymes. highfine.com

Significance of Chiral α-Amino Acids as Enantiopure Building Blocks

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. Chiral molecules exist as two non-superimposable mirror images called enantiomers. In the context of amino acids, the specific three-dimensional arrangement of atoms is crucial for biological function. abcr.com Chiral α-amino acids are invaluable as enantiopure building blocks in asymmetric synthesis, a field focused on the selective production of one enantiomer over the other. wikipedia.orgresearchgate.net

The use of enantiopure building blocks, often sourced from the "chiral pool" of readily available natural compounds like amino acids and sugars, significantly improves the efficiency of synthesizing complex target molecules. wikipedia.org This strategy allows chemists to start with a molecule that already possesses the desired stereochemistry, which is often preserved throughout the reaction sequence. wikipedia.org This is particularly advantageous in the synthesis of pharmaceuticals, where only one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. The ability to construct molecules with precise stereogenic centers is critical for developing new drugs, catalysts, and advanced materials. nih.govrsc.orgmdpi.com

Overview of N-Protected Amino Acids in Peptide Chemistry Methodologies

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, requires a strategic approach to control the reactivity of the functional groups involved. wikipedia.org To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, the amino group (N-terminus) of one amino acid and the carboxyl group (C-terminus) of another must be temporarily blocked or "protected". wikipedia.orgnih.gov

N-protected amino acids are central to peptide synthesis methodologies, particularly in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org The tert-butoxycarbonyl (Boc) group is a widely used N-terminal protecting group. thermofisher.com The Boc group is acid-labile, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com This allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. iris-biotech.de

The Boc strategy, while one of the earlier methods, remains valuable for specific applications, especially when dealing with sequences prone to racemization under the basic conditions used in the alternative Fmoc (9-fluorenylmethoxycarbonyl) strategy. americanpeptidesociety.org The choice between Boc and Fmoc protection schemes depends on the specific peptide being synthesized and the desired final product. americanpeptidesociety.orgiris-biotech.de The use of protecting groups like Boc is a cornerstone of modern peptide chemistry, enabling the efficient and precise construction of complex peptides for research and therapeutic purposes. springernature.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKPSAWKRJWANR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101202280 | |

| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101202280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161479-51-2 | |

| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161479-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101202280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry

Selective Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its susceptibility to removal under acidic conditions. organic-chemistry.org The deprotection process is critical and its efficiency is influenced by the steric hindrance of the amino acid.

Acid-Catalyzed Cleavage Mechanisms and Kinetics

The acid-catalyzed cleavage of the N-Boc group is a cornerstone of Boc-based strategies in peptide synthesis. The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. commonorganicchemistry.com The generated tert-butyl cation can subsequently be quenched by a scavenger, deprotonate to form isobutylene (B52900) gas, or potentially polymerize. commonorganicchemistry.com

The kinetics of N-Boc cleavage have been shown to exhibit a second-order dependence on the concentration of strong acids like HCl, sulfuric acid, and methane (B114726) sulfonic acid. scribd.comnih.gov This suggests a mechanism involving a rapid equilibrium protonation of the Boc group, followed by a rate-limiting fragmentation step. scribd.com However, with acids like trifluoroacetic acid (TFA), a large excess is often required to achieve a reasonable reaction rate. nih.gov The steric bulk of the tert-amyl group in Boc-D-a-tert-amylglycine is expected to influence these kinetics, potentially requiring stronger acidic conditions or longer reaction times for complete deprotection compared to less hindered amino acids. Thermal deprotection methods, which can be performed in the absence of an acid catalyst, have also been developed and show that the efficiency of deprotection is influenced by the stability of the resulting carbocation, with N-Boc groups on heteroaryl amines being easier to remove than those on alkyl amines. nih.gov

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Widely used, but can lead to side reactions if not used with scavengers. |

| Hydrogen Chloride (HCl) | 1-4 M in an organic solvent (e.g., dioxane, ethyl acetate) | Often preferred in solid-phase synthesis to minimize side reactions associated with TFA. nih.gov |

| Methane Sulfonic Acid (MSA) | Used in specific cleavage protocols | A strong acid alternative to HF and TFMSA. sigmaaldrich.com |

Role of Scavengers in Mitigating Side Reactions during Deprotection

During acid-catalyzed deprotection, the highly reactive tert-butyl cation (or in this case, the tert-amyl cation) is generated. acsgcipr.org This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide chain, such as tryptophan, tyrosine, methionine, and cysteine. acsgcipr.orgresearchgate.netresearchgate.net The indole (B1671886) ring of tryptophan is particularly susceptible to alkylation. sigmaaldrich.comthermofisher.com

To prevent these side reactions, scavengers are added to the cleavage cocktail. sigmaaldrich.comresearchgate.net These are nucleophilic compounds that efficiently trap the carbocations as they are formed. researchgate.net The choice of scavenger depends on the amino acid composition of the peptide. sigmaaldrich.comthermofisher.com For instance, anisole (B1667542) is commonly used to prevent the alkylation of tryptophan. sigmaaldrich.com Thioanisole is also effective but should be avoided in the presence of tryptophan as it can lead to different side products. sigmaaldrich.com

Table 2: Common Scavengers and Their Targets in Boc Deprotection

| Scavenger | Targeted Residue/Side Reaction | Reference |

|---|---|---|

| Anisole | Tryptophan alkylation by t-butyl and benzyl (B1604629) cations | sigmaaldrich.com |

| Thioanisole | General carbocation scavenger | researchgate.net |

| Dimethyl Sulfide (DMS) | General carbocation scavenger, often used with thioanisole | sigmaaldrich.com |

| p-Cresol | General carbocation scavenger | researchgate.net |

| Triethylsilane (TES) / Triisopropylsilane (TIS) | Reduces side reactions by intercepting carbocations | reddit.compeptide.com |

Transformations at the Carboxyl Functionality

The carboxyl group of this compound is a key site for transformations, primarily for the formation of amide bonds in peptide synthesis.

Amide Bond Formation Reactions in Peptide Coupling

The formation of an amide bond between the carboxyl group of this compound and the amino group of another amino acid is a critical step in peptide synthesis. chemimpex.com However, the significant steric hindrance posed by the tert-amyl side chain makes this coupling reaction challenging. rsc.orgchimia.ch Standard coupling reagents may be inefficient, leading to low yields or requiring extended reaction times. rsc.org

To overcome this steric hindrance, more potent coupling reagents and specific protocols have been developed. rsc.orgresearchgate.net One effective strategy involves the in-situ formation of acyl fluorides, which are highly reactive towards amines, even with sterically demanding substrates. rsc.org Reagents such as TFFH and BTFFH have shown excellent results in the coupling of sterically hindered amino acids, often performed at elevated temperatures to drive the reaction to completion. rsc.orgresearchgate.net

Table 3: Coupling Reagents for Sterically Hindered Amide Bond Formation

| Reagent/Method | Description | Application Notes |

|---|---|---|

| HATU/DIPEA | A common uronium-based coupling reagent. | May be inefficient for highly hindered couplings, requiring long reaction times. rsc.org |

| TFFH / BTFFH | Fluorouronium reagents that form acyl fluorides in situ. | Highly effective for coupling sterically hindered amino acids and electron-deficient amines. rsc.orgresearchgate.net |

| DAST / Deoxo-Fluor | Reagents for one-pot amide coupling via acyl fluorides. | May lead to side products from released amines. rsc.org |

Esterification and Carboxylic Acid Reduction Methodologies

While less common in the context of peptide synthesis, the carboxyl group of this compound can undergo other transformations. Esterification to form methyl or benzyl esters can be achieved using standard methods, though care must be taken to avoid side reactions. monash.edu For instance, the formation of ureid-type by-products has been observed during the preparation of t-amyloxycarbonyl (AOC) amino acid esters when using excess AOC-chloride and triethylamine. oup.com

The reduction of the carboxylic acid to the corresponding alcohol is another possible transformation. However, this is not a typical reaction in peptide chemistry and would require specific reducing agents that are compatible with the Boc protecting group.

Transformations at the tert-Amyl Side Chain

The tert-amyl side chain of this compound is an alkyl group. youtube.com Under the typical conditions of peptide synthesis, including repeated cycles of deprotection and coupling, this side chain is chemically inert. nih.gov Alkyl groups are generally not susceptible to the reagents used in these procedures. youtube.com There is limited evidence in the literature of specific, targeted transformations of the tert-amyl side chain of this amino acid in the context of peptide chemistry. Its primary role is to provide a specific steric and hydrophobic character to the peptide structure.

Selective Functionalization of the Alkyl Moiety

The tert-amyl group of this compound presents a sterically hindered yet potentially reactive site for selective functionalization. While the tertiary carbon is generally unreactive towards many standard transformations, the methyl and ethyl groups offer avenues for C-H functionalization. Recent advances in catalysis have enabled the selective activation of seemingly inert C-H bonds, opening up possibilities for derivatizing such bulky alkyl side chains. nih.govresearchgate.net

Research on structurally similar amino acids with bulky side chains, such as tert-leucine, has demonstrated the feasibility of palladium-catalyzed γ-C(sp³)–H arylation. nih.govresearchgate.net This approach utilizes a directing group, often the native carboxylate of the amino acid, to guide the catalyst to a specific C-H bond. In the case of this compound, the carboxylate could direct a palladium catalyst to activate the terminal methyl groups of the tert-amyl side chain, allowing for the introduction of aryl groups. This strategy is significant as it allows for the late-stage modification of the amino acid structure, providing access to a diverse range of derivatives with potentially novel properties. nih.govresearchgate.net

The selective functionalization can be influenced by the choice of catalyst, ligand, and reaction conditions. For instance, different ligands on the metal center can modulate the steric and electronic environment, thereby controlling the regioselectivity of the C-H activation.

Below is a table summarizing potential selective functionalization reactions of the alkyl moiety based on analogous systems:

| Reaction Type | Reagents and Conditions | Potential Site of Functionalization | Expected Product Class | Reference |

| γ-C(sp³)–H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Base | Terminal methyl groups of the tert-amyl side chain | Arylated this compound derivatives | nih.govresearchgate.net |

| Radical-mediated Halogenation | N-Halosuccinimide, Light/Radical Initiator | Tertiary C-H of the tert-amyl side chain | Halogenated this compound derivatives | N/A |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, RuO₄) | Potentially leading to side-chain cleavage or hydroxylation | Hydroxylated or truncated derivatives | N/A |

It is important to note that the steric bulk of the tert-amyl group and the adjacent quaternary α-carbon can pose significant challenges, potentially requiring tailored catalytic systems to achieve high efficiency and selectivity.

Stereochemical Implications in Downstream Transformations

The D-configuration of the α-carbon in this compound is a critical determinant of the stereochemical outcome of reactions involving this chiral building block. The bulky tert-amyl group exerts significant steric influence, directing incoming reagents to attack from the less hindered face of a reactive intermediate. This principle is fundamental in asymmetric synthesis, where the stereochemistry of the starting material is transferred to the product. nih.govnih.govresearchgate.net

In peptide synthesis, the stereochemical integrity of the α-carbon is paramount. The use of this compound in solid-phase or solution-phase peptide synthesis is expected to proceed with high fidelity, retaining the D-configuration in the resulting peptide chain. The steric hindrance of the tert-amyl group can also influence the local conformation of the peptide backbone.

Beyond peptide synthesis, the stereocenter of this compound can direct the stereochemistry of reactions at adjacent functional groups. For example, if the carboxylic acid is converted to a ketone, the stereoselective reduction of the carbonyl group would be influenced by the adjacent chiral center. According to Cram's rule or the Felkin-Anh model, the nucleophilic hydride would preferentially attack from the less sterically hindered face, leading to the formation of a diastereomerically enriched alcohol.

The table below illustrates the potential stereochemical outcomes in downstream transformations of this compound derivatives:

| Transformation | Reagent/Conditions | Stereochemical Principle | Expected Outcome | Reference |

| Peptide Coupling | Standard peptide coupling reagents (e.g., HATU, HOBt) | Retention of configuration at the α-carbon | Incorporation of a D-amino acid residue into the peptide chain | N/A |

| Reduction of a derivative (e.g., α-ketoamide) | NaBH₄, LiAlH₄ | Felkin-Anh or Cram's rule of asymmetric induction | Diastereoselective formation of a corresponding alcohol | nih.govresearchgate.net |

| Aldol (B89426) reaction of a derivative (e.g., enolate) | Aldehyde, Base | Steric hindrance from the tert-amyl group directing the approach of the electrophile | Diastereoselective formation of a β-hydroxy derivative | nih.gov |

The bulky nature of the tert-amyl side chain can also have long-range stereochemical effects, influencing the folding and secondary structure of peptides into which it is incorporated. This can be a valuable tool for designing peptides with specific three-dimensional structures and biological activities.

Advanced Analytical Characterization Techniques for Stereochemical and Structural Elucidation

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of Boc-D-a-tert-amylglycine at an atomic and functional group level. These methods provide definitive evidence of the covalent bonding framework and the presence of key chemical moieties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the carbon and proton environments.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) are based on the analysis of similar Boc-protected amino acids. researchgate.net The large tert-butyl group of the Boc protecting group gives rise to a prominent singlet in the upfield region, typically around 1.4 ppm, integrating to nine protons. The single alpha-proton (α-H) is expected to appear as a doublet due to coupling with the adjacent N-H proton. The tert-amyl group will exhibit characteristic signals for its methyl and ethyl components.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Key expected resonances include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the alpha-carbon, and the carbons of the tert-amyl side chain.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would confirm the coupling between the N-H and α-H protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Boc-CH₃ | ~1.45 | Singlet | 9H |

| tert-amyl-CH₃ | ~0.8-0.9 | Triplet & Singlet | 3H & 6H |

| tert-amyl-CH₂ | ~1.5-1.7 | Quartet | 2H |

| α-CH | ~4.2 | Doublet | 1H |

| N-H | ~5.1 | Doublet | 1H |

| COOH | Variable (broad) | Singlet | 1H |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Boc-C(CH₃)₃ | ~28.5 |

| tert-amyl-CH₃ | ~8-25 |

| tert-amyl-CH₂ | ~30-35 |

| tert-amyl-quaternary C | ~35-40 |

| α-C | ~60 |

| Boc-C(CH₃)₃ | ~80 |

| Boc-C=O | ~155 |

| Carboxyl-C=O | ~175 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The nominal mass of this compound (C₁₂H₂₃NO₄) is approximately 245.32 g/mol . chemimpex.com

Under electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 246, the sodiated adduct [M+Na]⁺ at m/z 268, or the deprotonated molecular ion [M-H]⁻ at m/z 244 in negative ion mode.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. A characteristic fragmentation pathway for Boc-protected amino acids involves the neutral loss of isobutene (56 Da) or the entire Boc group (100 Da) from the protonated molecule. nih.gov

Expected Fragmentation Pattern:

[M+H]⁺ → [M - C₄H₈ + H]⁺: Loss of isobutene, resulting in a fragment ion corresponding to the carbamic acid of D-a-tert-amylglycine.

[M+H]⁺ → [M - C₅H₈O₂ + H]⁺: Loss of the entire Boc group, yielding the free protonated amino acid.

Further fragmentation: Subsequent loss of water (H₂O) or carbon monoxide (CO) from the amino acid fragment can also be observed.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 246.17 | Protonated molecular ion |

| [M+Na]⁺ | 268.15 | Sodiated adduct |

| [M-H]⁻ | 244.15 | Deprotonated molecular ion |

| [M - C₄H₈ + H]⁺ | 190.11 | Loss of isobutene |

| [M - C₅H₉O₂ + H]⁺ | 146.12 | Loss of Boc group (protonated amino acid) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these techniques confirm the presence of the Boc protecting group, the carboxylic acid, and the secondary amide linkage.

Infrared (IR) Spectroscopy:

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.

The N-H stretching vibration of the carbamate (B1207046) is expected around 3300-3400 cm⁻¹.

Two distinct carbonyl (C=O) stretching bands are anticipated: one for the urethane (B1682113) of the Boc group around 1715 cm⁻¹ and another for the carboxylic acid dimer around 1700 cm⁻¹. researchgate.net

C-H stretching vibrations from the aliphatic parts of the molecule will appear just below 3000 cm⁻¹.

Raman Spectroscopy: While less commonly used for routine characterization, Raman spectroscopy can provide complementary information, particularly for the C-C backbone and symmetric vibrations that are weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Carbamate) | Stretching | 3300-3400 |

| C-H (Aliphatic) | Stretching | 2850-2980 |

| C=O (Carbamate) | Stretching | ~1715 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C-O (Carbamate/Acid) | Stretching | 1150-1250 |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and, most importantly, for determining its enantiomeric purity, which is a critical quality attribute for its use in stereospecific synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral HPLC is the gold standard for assessing the enantiomeric excess (e.e.) of chiral molecules like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation.

For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or vancomycin, have proven to be highly effective. sigmaaldrich.comsigmaaldrich.com The separation is typically achieved in reversed-phase mode, using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The carboxylate group of the analyte is thought to be a key interaction site with the CSP. sigmaaldrich.com A successful chiral separation would show two well-resolved peaks, one for the D-enantiomer and one for the L-enantiomer. The enantiomeric purity can be quantified by integrating the peak areas.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC T) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) |

| Detection | UV at 210-220 nm |

| Mode | Reversed-phase |

Gas Chromatography (GC) with Chiral Stationary Phases

While HPLC is more common for non-volatile compounds like Boc-protected amino acids, chiral Gas Chromatography (GC) can also be employed, typically after derivatization to increase volatility. sigmaaldrich.com The carboxylic acid group would need to be esterified, for example, by conversion to its methyl or ethyl ester, prior to GC analysis.

The separation of the resulting diastereomeric derivatives is then performed on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. nih.gov The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving enantiomeric resolution. This method is highly sensitive but requires an additional derivatization step, which must be shown not to cause racemization.

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable for suitable derivatives)

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov For chiral molecules like this compound, this technique, when applied to a suitable single crystal of the compound or a derivative, can provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby confirming the absolute configuration of its stereocenter. carleton.edu

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu The electrons of the atoms in the crystal lattice scatter the X-rays, leading to a unique diffraction pattern that is dependent on the arrangement of the atoms. thieme-connect.de For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is crucial. thieme-connect.de This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its mirror image (enantiomer). soton.ac.uk

While obtaining a suitable single crystal of this compound itself might be challenging, the formation of derivatives can facilitate crystallization. For instance, the introduction of a phenyl group, as in the case of N-(tert-butoxycarbonyl)-2-phenylglycine, can promote the formation of high-quality crystals amenable to X-ray diffraction analysis. The crystallographic data obtained from such a derivative can serve as a robust confirmation of the D-configuration of the parent amino acid.

A representative example of crystallographic data for a suitable derivative, N-(tert-butoxycarbonyl)-2-phenylglycine, is presented below. This data illustrates the level of detail obtained from a single-crystal X-ray diffraction experiment. nih.gov

Crystallographic Data for a Suitable Derivative

| Parameter | Value nih.gov |

| Compound Name | N-(tert-butoxycarbonyl)-2-phenylglycine |

| Chemical Formula | C13H17NO4 |

| Crystal System | Triclinic |

| Space Group | P -1 |

| Unit Cell Dimensions | a = 5.309 Å, b = 10.548 Å, c = 12.514 Å |

| α = 104.550°, β = 95.600°, γ = 103.430° | |

| Volume | Not Reported |

| Z | 2 |

| Residual Factor (R) | 0.1159 |

| Weighted Residual Factor (wR) | 0.3275 |

This interactive table provides a summary of the crystallographic data obtained for a suitable derivative.

The refined crystal structure would unequivocally establish the (R) or (S) configuration of the chiral center. For this compound, the expected configuration at the alpha-carbon is (R). The analysis of the diffraction data, particularly the anomalous scattering, would confirm this assignment. The Flack parameter, a value derived from the diffraction data, is a critical indicator of the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms its absolute structure. ed.ac.uk

Selected Bond Lengths and Angles

The detailed structural analysis also provides precise measurements of bond lengths and angles within the molecule. This information is fundamental to understanding the molecule's conformation and steric hindrance imposed by the bulky tert-amyl and Boc groups.

| Bond/Angle | Atoms Involved | Value (Å or °) nih.gov |

| Bond Length | C-C (phenyl) | Not Reported |

| Bond Length | C-N (amide) | Not Reported |

| Bond Length | C=O (carboxyl) | Not Reported |

| Bond Angle | N-Cα-C (backbone) | Not Reported |

| Bond Angle | O-C-O (carboxyl) | Not Reported |

This interactive table showcases representative bond lengths and angles that would be determined through X-ray crystallographic analysis.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating reaction mechanisms, determining transition state geometries, and calculating reaction energetics.

In the context of Boc-D-a-tert-amylglycine, DFT calculations could be instrumental in understanding the intricacies of its synthesis and reactivity. For instance, the introduction of the tert-butoxycarbonyl (Boc) protecting group is a crucial step in its preparation for peptide synthesis. nih.govresearchgate.net DFT could be employed to model the reaction pathway of this protection step, identifying the transition state and calculating the activation energy. This would provide valuable information for optimizing reaction conditions to improve yield and minimize side products. wiley-vch.de

A computational study on peptide bond formation involving glycine (B1666218) showed that DFT calculations can effectively model both concerted and stepwise reaction mechanisms. The study revealed that protonation of one of the glycine molecules significantly reduces the energy barrier for peptide bond formation. nih.govresearchgate.net A similar approach could be applied to the coupling of this compound with another amino acid. The bulky tert-amyl group likely imposes significant steric hindrance, and DFT calculations could quantify this steric effect on the activation energy of the peptide bond formation, comparing it to less hindered amino acids.

Furthermore, DFT is a valuable tool for studying the electronic properties of molecules. Calculations on various amino acids have been used to determine parameters like HOMO-LUMO energy gaps, which are indicative of chemical reactivity. mdpi.comnih.gov For this compound, DFT could provide insights into its nucleophilic and electrophilic character, helping to predict its reactivity in various chemical transformations.

Table 1: Hypothetical DFT-Calculated Parameters for Peptide Bond Formation

| Reactant Pair | Calculated Activation Energy (kJ/mol) | Reaction Type |

| Boc-Glycine + Glycine Methyl Ester | 55 | Stepwise |

| This compound + Glycine Methyl Ester | 75 | Stepwise |

| Boc-Glycine + Alanine Methyl Ester | 60 | Stepwise |

| This compound + Alanine Methyl Ester | 85 | Stepwise |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential insights from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the behavior of a system over time, MD can provide detailed information about conformational dynamics, intermolecular interactions, and solvent effects. americanpeptidesociety.org

For a peptide containing the bulky this compound residue, MD simulations would be particularly insightful for understanding its conformational preferences. The large tert-amyl group is expected to restrict the accessible conformational space of the peptide backbone, influencing the local secondary structure. MD simulations can explore the potential energy surface of the peptide, identifying low-energy conformations and the transitions between them. nih.govuow.edu.au Studies on peptides with other sterically demanding amino acids, such as tert-leucine, have shown that these residues can favor extended or semi-extended conformations but can also be accommodated in folded structures. nih.gov

MD simulations are also crucial for studying intermolecular interactions. For example, if a peptide containing this compound is designed to bind to a protein target, MD simulations can model the binding process and characterize the interactions at the binding site. byu.edu The simulations can reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity. This information is invaluable for understanding the molecular basis of recognition and for the rational design of more potent binders.

The folding of peptides into specific three-dimensional structures is a complex process that can be investigated using MD simulations. nih.govwustl.edu For a peptide containing a non-canonical amino acid like tert-amylglycine, MD simulations can shed light on how this bulky residue influences the folding pathway and the stability of the final folded state. acs.org

Table 2: Typical Parameters for an MD Simulation of a Peptide

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

| Integration Time Step | 2 fs |

| Non-bonded Cutoff | 10-12 Å |

In Silico Studies for Rational Design of Derivatives and Reaction Prediction

In silico studies encompass a wide range of computational techniques used to model and predict chemical and biological phenomena. These methods are increasingly used in drug discovery and materials science for the rational design of new molecules with desired properties. researchgate.netnih.govspringernature.com

In the context of this compound, in silico approaches can be employed to design derivatives with enhanced properties. For example, if a peptide containing this residue exhibits promising biological activity, computational methods can be used to explore modifications that could improve its potency, selectivity, or pharmacokinetic profile. mdpi.com This could involve systematically replacing other amino acids in the peptide sequence, modifying the tert-amyl group, or introducing chemical staples to constrain the peptide's conformation. beilstein-journals.org Virtual screening of a library of such derivatives can then be performed to identify the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the design-synthesis-testing cycle.

Furthermore, computational tools are available for reaction prediction. These programs can suggest possible synthetic routes to novel derivatives of this compound or predict the outcomes of reactions involving this sterically hindered amino acid. This can aid in the planning and execution of synthetic chemistry efforts.

Table 3: A General Workflow for In Silico Derivative Design

| Step | Description | Computational Tools |

| 1. Lead Identification | A peptide containing this compound with initial activity is identified. | Experimental data |

| 2. Derivative Library Generation | A virtual library of derivatives is created by systematically modifying the lead peptide. | Molecular modeling software |

| 3. Molecular Docking/Screening | The virtual library is screened against a biological target to predict binding affinities. | AutoDock, Glide, GOLD |

| 4. ADMET Prediction | The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates are predicted. | QikProp, ADMET Predictor |

| 5. Candidate Selection | The most promising derivatives with good predicted activity and ADMET properties are selected for synthesis. | Data analysis and visualization tools |

Emerging Trends and Future Research Trajectories

Development of More Sustainable and Green Synthetic Routes

A significant trend in the synthesis of complex molecules like Boc-D-a-tert-amylglycine is the shift towards more environmentally friendly and sustainable practices. archivemarketresearch.com Researchers are actively exploring methods that reduce the reliance on hazardous reagents and minimize waste generation. nih.gov One promising avenue is the use of photochemical synthesis, which employs visible light to drive reactions under mild, room-temperature conditions. nih.gov This approach offers a greener alternative to traditional synthetic routes that often require harsh chemicals and extreme temperatures. The goal is to develop protocols that are not only efficient but also align with the principles of green chemistry, reducing the environmental impact of producing these valuable compounds. archivemarketresearch.comnih.gov

Another key area of development is the diastereoselective synthesis of unnatural amino acids. nih.gov By utilizing more abundant and less toxic catalysts, such as those based on iron, researchers aim to create chiral amino acids with high precision and efficiency. nih.gov These methods seek to replace toxic reagents with safer alternatives, such as using EDCI/DMAP as a coupling agent in certain synthetic steps. nih.gov

| Research Area | Key Objectives | Examples/Approaches |

| Photochemical Synthesis | Reduce energy consumption and use of harsh reagents. | Light-mediated protocols using radical decarboxylative processes at room temperature. nih.gov |

| Catalyst Development | Replace toxic or rare catalysts with abundant, eco-friendly alternatives. | Utilizing iron as a catalyst for diastereoselective synthesis. nih.gov |

| Reagent Selection | Minimize the use of hazardous and toxic substances. | Replacing reagents like methylsulfonyl chloride with EDCI/DMAP as coupling agents. nih.gov |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The synthesis of peptides incorporating sterically hindered residues like tert-amylglycine can be challenging. americanpeptidesociety.org Automated synthesis platforms have become indispensable tools for overcoming these difficulties, enhancing efficiency, and ensuring reproducibility. americanpeptidesociety.org These systems, built on the principles of Solid-Phase Peptide Synthesis (SPPS), automate the repetitive cycles of deprotection, coupling, and washing, significantly reducing manual labor and human error. americanpeptidesociety.orgnih.gov Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries are employed in these automated synthesizers, with the choice depending on the specific peptide sequence and desired cleavage conditions. nih.govbeilstein-journals.org Microwave-assisted automated synthesizers, in particular, can accelerate coupling reactions, which is especially beneficial for difficult sequences. americanpeptidesociety.orgbiotage.com

In parallel, High-Throughput Experimentation (HTE) is revolutionizing how chemical reactions are optimized and discovered. youtube.com By using multi-well plates to run a large number of reactions simultaneously, HTE allows researchers to rapidly screen a wide array of conditions, catalysts, and reagents. youtube.com This approach is a powerful driver for discovering novel synthetic methodologies and for rapidly creating libraries of peptides containing unnatural amino acids like this compound. youtube.com The combination of automated synthesis and HTE is expected to drastically change the landscape of synthetic chemistry, accelerating the discovery of new peptide-based therapeutics. youtube.com

| Technology | Role in Research & Development | Key Benefits |

| Automated Peptide Synthesis | Streamlines the production of peptides containing complex residues like tert-amylglycine. americanpeptidesociety.org | Increased efficiency, reproducibility, and throughput; enables walk-away operation. americanpeptidesociety.org |

| High-Throughput Experimentation (HTE) | Rapidly optimizes reaction conditions and discovers new chemical transformations. youtube.com | Accelerates discovery, minimizes reagent use, provides deeper insight into reaction parameters. youtube.com |

| Scanning Mutagenesis | Generates large libraries of proteins with unnatural amino acids at random positions to study and improve function. nih.gov | Enables large-scale experiments for understanding protein structure and activity. nih.gov |

Exploration in New Catalytic Systems for Enantioselective Transformations

The creation of enantiomerically pure amino acids is crucial for their use in pharmaceuticals. Future research is heavily invested in discovering and refining new catalytic systems that can achieve high enantioselectivity in the synthesis of unnatural amino acids. austinpublishinggroup.com One major area of focus is the development of novel chiral phase-transfer catalysts, often derived from natural products like cinchona alkaloids. austinpublishinggroup.com These catalysts are used in the asymmetric alkylation of glycine (B1666218) derivatives to produce chiral amino acids with high yields and enantiomeric excess. austinpublishinggroup.com

Furthermore, transition metal catalysis continues to be a fertile ground for innovation. Chemists have devised powerful techniques using palladium catalysts to achieve C-H activation, a process that allows for the direct functionalization of the amino acid backbone. scripps.edu This strategy provides a quick and efficient way to prepare a wide variety of unnatural amino acids that were previously difficult to synthesize. scripps.edu Other approaches include the use of Pd-mediated Suzuki cross-coupling and iron catalysis to create specific diastereomers of α,α-disubstituted amino acids, further expanding the toolkit for medicinal chemists. nih.gov

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing Boc-D-α-tert-amylglycine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the amino group, followed by coupling with tert-amylglycine derivatives. Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and catalyst selection (e.g., HOBt/DCC for carbodiimide-mediated coupling). Post-reaction purification via column chromatography or recrystallization is essential to isolate the product. Characterization by H/C NMR and HPLC (≥95% purity) validates structural integrity .

Q. Which analytical techniques are most reliable for characterizing Boc-D-α-tert-amylglycine, and how are conflicting spectral data resolved?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry and confirms Boc-group retention. Discrepancies in peak splitting (e.g., unexpected diastereomer signals) require cross-validation with chiral HPLC or mass spectrometry. For purity disputes, orthogonal methods like TLC and melting-point analysis reduce ambiguity. Systematic comparison with literature spectra of analogous compounds is critical .

Q. How can researchers ensure reproducibility in Boc-D-α-tert-amylglycine synthesis across different laboratories?

- Methodological Answer : Detailed documentation of reaction parameters (e.g., molar ratios, solvent grades, and drying methods) is mandatory. Standardizing purification protocols (e.g., gradient elution in HPLC) and sharing raw spectral data in supplementary materials enhance cross-lab reproducibility. Peer validation through collaborative trials minimizes procedural variability .

Advanced Research Questions

Q. What experimental designs are optimal for studying Boc-D-α-tert-amylglycine’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C, with aliquots analyzed via HPLC at timed intervals. Kinetic modeling (e.g., Arrhenius plots) predicts degradation pathways. For oxidative stability, exposure to hydrogen peroxide or UV light with LC-MS monitoring identifies breakdown products .

Q. How should researchers address contradictory data when comparing Boc-D-α-tert-amylglycine’s reactivity with other Boc-protected amino acids?

- Methodological Answer : Contradictions often arise from steric effects of the tert-amyl group. Computational modeling (e.g., DFT calculations) can predict steric hindrance impacts on reaction kinetics. Empirical validation via competitive coupling assays under standardized conditions (e.g., EDCl/HOBt activation) quantifies relative reactivity. Triangulating computational and experimental data resolves discrepancies .

Q. What strategies optimize enantiomeric purity of Boc-D-α-tert-amylglycine in large-scale syntheses?

- Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based columns) achieve >99% enantiomeric excess (ee). Enzymatic resolution using proteases (e.g., subtilisin) selectively hydrolyzes undesired enantiomers. Process optimization via Design of Experiments (DoE) evaluates factors like solvent polarity and enzyme loading to maximize yield and ee .

Q. How can Boc-D-α-tert-amylglycine be integrated into solid-phase peptide synthesis (SPPS) while minimizing side reactions?

- Methodological Answer : Pre-activation with HATU or PyBOP in DMF reduces racemization during coupling. Monitoring Fmoc-deprotection kinetics (via UV-vis spectroscopy) ensures Boc-group stability. Side reactions (e.g., tert-amyl group cleavage) are mitigated by avoiding strong acids (e.g., TFA >50%) and using scavengers like triisopropylsilane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.